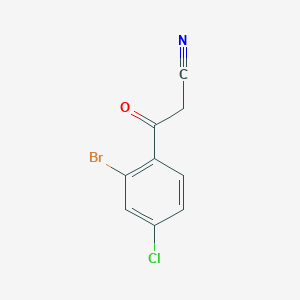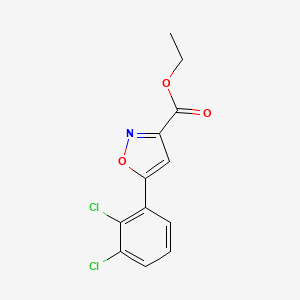![molecular formula C14H11N3O3 B13691746 Methyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13691746.png)
Methyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32708779 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32708779 involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. The synthetic routes may vary depending on the desired application and the availability of starting materials.
Industrial Production Methods: Industrial production of MFCD32708779 involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and safety. The use of advanced equipment and automation can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: MFCD32708779 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and creating derivatives with specific functionalities.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32708779 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product distribution.
Major Products Formed: The major products formed from the reactions of MFCD32708779 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
MFCD32708779 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing complex molecules and studying reaction mechanisms. In biology, it serves as a probe for investigating biological processes and interactions. In medicine, MFCD32708779 is explored for its potential therapeutic properties and as a diagnostic tool. In industry, it is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MFCD32708779 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD32708779 include those with analogous structures and reactivity. These compounds may share similar properties and applications but differ in specific functionalities or reactivity patterns.
Uniqueness: MFCD32708779 is unique due to its specific chemical structure and reactivity, which distinguish it from other similar compounds. Its stability, reactivity, and versatility make it a valuable compound for various scientific and industrial applications.
Conclusion
MFCD32708779 is a versatile and valuable compound with numerous applications in scientific research and industry Its unique properties and reactivity make it an essential tool for studying chemical reactions, biological processes, and developing new materials and technologies
Properties
Molecular Formula |
C14H11N3O3 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
methyl 5-(4-pyrazol-1-ylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H11N3O3/c1-19-14(18)12-9-13(20-16-12)10-3-5-11(6-4-10)17-8-2-7-15-17/h2-9H,1H3 |
InChI Key |
QTHQJUCTQMORRL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)N3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde](/img/structure/B13691664.png)

![3-Acetylimidazo[2,1-a]isoquinoline](/img/structure/B13691667.png)





![2,2,2-Trifluoro-N-[2-iodo-4-(trifluoromethyl)phenyl]acetimidoyl Chloride](/img/structure/B13691708.png)

![2-[(2-Methyl-3-butyn-2-yl)oxy]aniline](/img/structure/B13691720.png)



